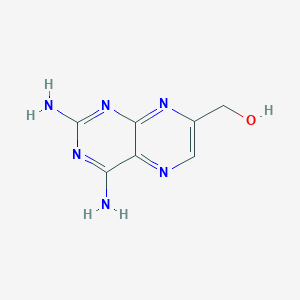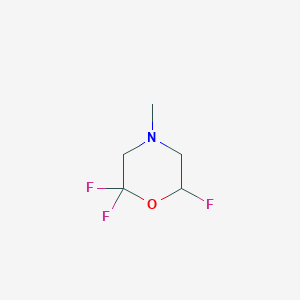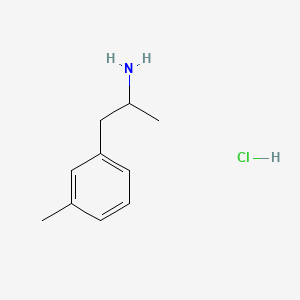
Benzeneethanamine, alpha,3-dimethyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneethanamine, alpha,3-dimethyl-, hydrochloride is a chemical compound with the molecular formula C10H15N·HCl. It is known for its stimulant properties and is structurally related to amphetamines. This compound is often used in scientific research due to its effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, alpha,3-dimethyl-, hydrochloride typically involves the alkylation of benzeneethanamine with appropriate alkyl halides under controlled conditions. One common method is the reductive amination of phenylacetone with methylamine, followed by the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactions using automated systems to ensure consistency and purity. The process includes the use of high-pressure reactors and precise temperature control to optimize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Benzeneethanamine, alpha,3-dimethyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of benzyl methyl ketone or benzoic acid.
Reduction: Formation of N-methylamphetamine.
Substitution: Formation of various substituted amines.
Scientific Research Applications
Benzeneethanamine, alpha,3-dimethyl-, hydrochloride is widely used in scientific research due to its stimulant properties. It is used in:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: To study the effects of stimulants on biological systems, particularly the central nervous system.
Medicine: Research into its potential therapeutic uses and its effects on neurotransmitter release.
Industry: Used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The compound exerts its effects primarily by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. It acts on the central nervous system by binding to and inhibiting the reuptake of these neurotransmitters, leading to increased synaptic concentrations and prolonged signaling.
Comparison with Similar Compounds
Similar Compounds
Methamphetamine: Similar in structure and function but with a higher potency.
Amphetamine: Shares the core structure but differs in the degree of methylation.
Phenethylamine: The parent compound with a simpler structure.
Uniqueness
Benzeneethanamine, alpha,3-dimethyl-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to cross the blood-brain barrier efficiently and its potent stimulant effects make it a valuable compound for research.
Properties
CAS No. |
77083-25-1 |
|---|---|
Molecular Formula |
C10H16ClN |
Molecular Weight |
185.69 g/mol |
IUPAC Name |
1-(3-methylphenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-8-4-3-5-10(6-8)7-9(2)11;/h3-6,9H,7,11H2,1-2H3;1H |
InChI Key |
JDJFSENCYVVAHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl N-[1-[2-[[4-[1-(4-tert-butylphenyl)-5-[4-[[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]phenyl]pyrrolidin-2-yl]phenyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13405429.png)
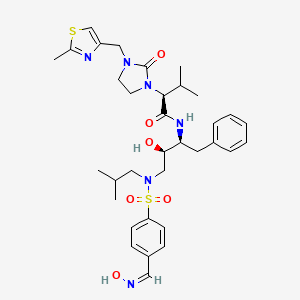
![N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline ethyl ester (9CI)](/img/structure/B13405443.png)
![6,7,8,9-Tetrahydro-3-(2-iodoethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13405451.png)
![5-({4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-YL]piperidin-1-YL}methyl)-2-(trifluoromethyl)pyridine](/img/structure/B13405457.png)
![4-(2-Chloro-4-fluorobenzyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B13405461.png)
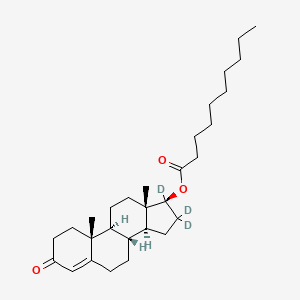
![disodium;[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate](/img/structure/B13405478.png)
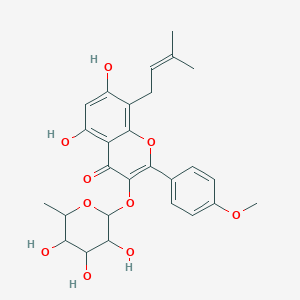
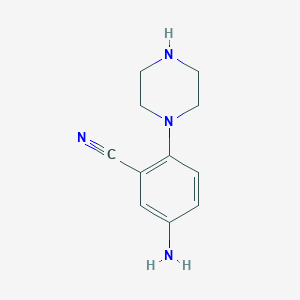
![tert-butyl 2-[5-[6-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidine-1-carboxylate](/img/structure/B13405498.png)
